2,4-Diaminobenzoic acid

描述

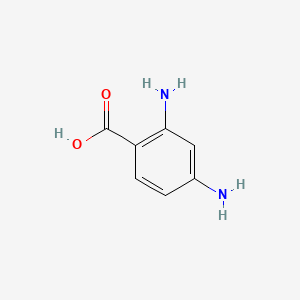

2,4-Diaminobenzoic acid, a member of the aminobenzoic acid family, is an aromatic compound characterized by a benzene (B151609) ring substituted with two amine groups (-NH₂) and one carboxyl group (-COOH). Its specific structure, with functional groups at the 2, 4, and 1 positions respectively, imparts distinct chemical reactivity that makes it a valuable molecule in various scientific domains. The interplay between the electron-donating amine groups and the electron-withdrawing carboxylic acid group influences the molecule's aromaticity, reactivity, and potential for forming complex structures. In academic research, it is primarily investigated as a chemical intermediate and a building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 611-03-0 nih.gov |

| Molecular Formula | C₇H₈N₂O₂ molport.com |

| Molecular Weight | 152.15 g/mol molport.com |

| IUPAC Name | This compound nih.gov |

| Melting Point | Approx. 140°C |

| Appearance | Solid |

| SMILES | C1=CC(=C(C=C1N)N)C(=O)O nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2,4-diaminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQMZKBIBRAZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209972 | |

| Record name | 2,4-Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-03-0 | |

| Record name | 2,4-Diaminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 611-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Diaminobenzoic Acid

Conventional Synthetic Routes to 2,4-Diaminobenzoic Acid

Conventional methods for synthesizing this compound often involve multi-step processes starting from readily available precursors. These routes, while established, typically require careful control of reaction conditions to achieve desired yields and purity.

Synthesis from Phthalic Anhydride (B1165640) Precursors

A documented synthetic route to this compound begins with phthalic anhydride. google.com This process involves a series of transformations to introduce the two amino groups and the carboxylic acid functionality at the desired positions on the benzene (B151609) ring.

The initial step involves the nitration of phthalic anhydride using a mixture of concentrated sulfuric acid and fuming nitric acid to produce 4-nitrophthalic acid. google.com This intermediate is then treated with acetic anhydride to form 4-nitrophthalic anhydride. google.com The subsequent reaction with urea, followed by treatment with hydrochloric acid, yields 4-nitro-2-carboxamidobenzoic acid. google.com This is followed by a reaction with sodium hypochlorite (B82951) solution under cold conditions to give 2-amino-4-nitrobenzoic acid. google.com The final step is a reduction of the nitro group, which can be achieved using ammonium (B1175870) sulfide (B99878) solution, often with the aid of microwave heating, to yield the final product, this compound. google.com The product is isolated by adjusting the pH of the filtrate to approximately 3 with ammonia (B1221849) water, leading to precipitation of the solid, which is then filtered and dried. google.com

Multi-Step Synthesis from 4-Aminobenzoic Acid

Another conventional approach to synthesizing diaminobenzoic acid derivatives starts from 4-aminobenzoic acid. researchgate.netgoogle.com This pathway also involves a sequence of protection, nitration, and reduction steps. A general strategy involves protecting the initial amino group, often through acetylation, before introducing a nitro group onto the aromatic ring. athabascau.ca

For instance, in a related synthesis, the amino group of a starting aminotoluene is first protected by acetylation. google.com The methyl group is then oxidized to a carboxylic acid. athabascau.cagoogle.com Following this, the protecting acetyl group is removed, and the nitro group is reduced to an amino group to yield the diaminobenzoic acid. athabascau.ca The order of these steps is crucial to avoid undesirable side reactions and to facilitate the isolation of the intermediates and the final product. athabascau.ca For example, oxidizing the methyl group before the reduction of the nitro group can lead to a product with both acidic and basic groups, complicating its isolation. athabascau.ca

Advanced Synthetic Approaches Utilizing Microwave Irradiation for Diaminobenzoic Acid Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and often, cleaner reactions. nih.govsemanticscholar.org These benefits are attributed to the efficient and direct heating of the reaction mixture by microwaves. semanticscholar.org

Similarly, the final reduction step in the synthesis of this compound from a nitro-amino intermediate can be effectively carried out using ammonium sulfide under microwave heating. google.com The use of microwave irradiation can also be beneficial in multi-component reactions for synthesizing more complex molecules derived from diaminobenzoic acids, often leading to higher yields in shorter time frames compared to conventional methods. nih.gov

| Reaction Step | Conventional Method Time | Microwave-Assisted Time |

| Acetylation of 4-aminobenzoic acid | - | 5 min |

| Nitration | - | 3 min |

| Hydrolysis | - | 5 min |

| Reduction with (NH4)2S | 6 h | 5 min |

| Overall | >6 h | ~18 min |

Table 1: Comparison of Reaction Times for the Synthesis of 3,4-Diaminobenzoic Acid. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Key green chemistry principles applicable to these syntheses include:

Prevention of Waste : It is better to prevent waste than to treat or clean it up after it has been created. dynamicscience.com.au This can be achieved by designing synthetic routes with high atom economy.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. wordpress.com Water is often an ideal solvent in this regard. nih.gov

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. acs.org Microwave-assisted synthesis is an example of improving energy efficiency by reducing reaction times and often reaction temperatures. nih.govacs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. dynamicscience.com.au The use of recyclable catalysts, such as palladium on charcoal for hydrogenation, aligns with this principle. dissertationtopic.netgoogle.com

In the context of diaminobenzoic acid synthesis, employing microwave irradiation not only enhances efficiency but also aligns with green chemistry principles by reducing energy consumption. nih.gov Furthermore, the use of water as a solvent in certain reaction steps, where feasible, contributes to a greener process. nih.gov The choice of reducing agents is also critical; for example, catalytic hydrogenation is a cleaner alternative to methods like iron powder reduction, which generates significant iron sludge waste. google.com

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to obtain a product of high purity. The method of isolation often depends on the final step of the synthesis and the nature of the reaction mixture.

A common method for isolating aminobenzoic acids is through precipitation by pH adjustment. google.com Since this compound is an amino acid, it possesses both acidic (carboxyl) and basic (amino) groups. athabascau.ca This amphoteric nature means its solubility is highly dependent on the pH of the solution. In acidic solutions, the amino groups are protonated, forming a soluble salt, while in basic solutions, the carboxylic acid group is deprotonated, also forming a soluble salt. athabascau.ca

Therefore, the product can be precipitated from the reaction mixture by carefully adjusting the pH to its isoelectric point, where it has minimum solubility. For this compound, adjusting the pH of the filtrate to around 3-4 with a base like ammonia water causes the solid to precipitate out. google.com The precipitated solid can then be collected by filtration, such as suction filtration, and washed to remove any soluble impurities. google.com The final product is then dried, for example, in a drying oven at a controlled temperature (e.g., 60-70°C), to remove any residual solvent. google.com

Derivatization and Chemical Transformations of 2,4 Diaminobenzoic Acid

Synthesis of Heterocyclic Compounds Incorporating 2,4-Diaminobenzoic Acid Moieties

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds due to its reactive amino and carboxylic acid functionalities. These functionalities allow for cyclization reactions to form fused ring systems, which are of significant interest in medicinal chemistry and materials science.

Benzimidazole (B57391) derivatives are a prominent class of heterocyclic compounds synthesized from this compound. The general synthetic strategy involves the condensation of the diamine with aldehydes or carboxylic acids (or their derivatives). rsc.orgnih.gov

One approach involves the reaction of 3,4-diaminobenzoic acid with various substituted benzaldehydes in the presence of sodium bisulfite in dimethylformamide (DMF) to yield 2-(substituted-phenyl)-1H-benzo[d]imidazole-6-carboxylic acid derivatives. rsc.orgnih.gov These products can be further modified, for instance, through esterification followed by reaction with hydrazine (B178648) to produce carbohydrazide (B1668358) derivatives. rsc.orgnih.gov

Another method describes the reaction of 3,4-diaminobenzoic acid with heterocyclic aldehydes using sodium bisulfite as an oxidant to form 2-heteryl-1H-benzimidazoles. mdpi.comresearchgate.net The reaction conditions, such as the use of an acid catalyst like hydrochloric acid, can influence the reaction by protonating the carboxyl group, thereby activating it for nucleophilic attack by the amino group. nih.gov The presence of electron-withdrawing groups on the diamine, such as the carboxylic acid group, can sometimes lead to lower yields compared to unsubstituted o-phenylenediamines. mdpi.com

A two-step process for creating N,2,6-trisubstituted 1H-benzimidazole derivatives has also been reported, starting with the condensation of a benzene-1,2-diamine derivative with a substituted aromatic aldehyde, often facilitated by microwave heating. rsc.orgnih.gov

Table 1: Examples of Benzimidazole Derivatives from this compound

| Starting Aldehyde/Carboxylic Acid | Resulting Benzimidazole Derivative | Reference |

| 4-Substituted benzaldehyde | 2-(4-Substituted-phenyl)-1H-benzo[d]imidazole-6-carboxylic acid | rsc.orgnih.gov |

| Heterocyclic aldehyde | 2-Heteryl-1H-benzimidazole | mdpi.comresearchgate.net |

| Substituted aromatic aldehyde | 2,6-Disubstituted 1H-benzimidazole | rsc.orgnih.gov |

This table provides a summary of representative synthetic routes to benzimidazole derivatives.

The synthesis of indolo[2,3-b]quinoxaline derivatives can be achieved through the reaction of 3,4-diaminobenzoic acid with isatin (B1672199) or its derivatives. uodiyala.edu.iqconnectjournals.com This reaction typically occurs in an aqueous sodium bicarbonate solution under reflux conditions. connectjournals.com The resulting product is 6H-indolo[2,3-b]quinoxaline-2-carboxylic acid. uodiyala.edu.iquodiyala.edu.iq

Further derivatization is possible. For example, the carboxylic acid group can be converted to an acid chloride using thionyl chloride, which can then be reacted with other reagents. uodiyala.edu.iq Additionally, new derivatives can be created by reacting N-alkylated isatins with 3,4-diaminobenzoic acid. connectjournals.com A pseudo-five component reaction involving 3,4-diaminobenzoic acid, a 1,2-dicarbonyl compound, a dialkyl acetylenedicarboxylate, and two equivalents of an isocyanide has also been developed for the efficient synthesis of quinoxaline-furan bis-heterocyclic structures. researchgate.net

Table 2: Synthesis of Indolo[2,3-b]quinoxaline Derivatives

| Reactants | Product | Reaction Conditions | Reference |

| 3,4-Diaminobenzoic acid, Isatin | 6H-indolo[2,3-b]quinoxaline-2-carboxylic acid | Aqueous sodium bicarbonate, reflux | uodiyala.edu.iqconnectjournals.comuodiyala.edu.iq |

| N-Alkyl isatin, 3,4-Diaminobenzoic acid | N-Alkyl-indolo[2,3-b]quinoxaline derivatives | Aqueous sodium bicarbonate, reflux | connectjournals.com |

| 3,4-Diaminobenzoic acid, 1,2-dicarbonyl compound, dialkyl acetylenedicarboxylate, isocyanide | Quinoxaline-furan bis-heterocyclic structures | One-pot, pseudo-five component reaction | researchgate.net |

This table outlines key synthetic methods for producing indolo[2,3-b]quinoxaline derivatives.

2,1,3-Benzothiadiazolecarboxylic acids can be synthesized from 3,4-diaminobenzoic acid. rsc.org The synthesis often begins with the esterification of the diaminobenzoic acid, for example, by reacting it with thionyl chloride in methanol (B129727) to produce methyl 3,4-diaminobenzoate. rsc.org This intermediate is then reacted with thionyl chloride in the presence of a base like triethylamine (B128534) in dichloromethane (B109758) to form the benzothiadiazole ring. rsc.org

Schiff Base Compound Synthesis from Diaminobenzoic Acid

This compound is a versatile building block for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These are typically formed by the condensation reaction between an amino group and a carbonyl compound (aldehyde or ketone).

The synthesis of tetradentate Schiff base ligands can be achieved by condensing 3,4-diaminobenzoic acid with substituted 2-hydroxybenzaldehydes. nih.gov For instance, reacting 3,4-diaminobenzoic acid with 2-hydroxy-1-naphthaldehyde (B42665) in a methanolic solution containing glacial acetic acid yields N,N'-bis-(2-hydroxy-1-naphthaldehyde)-3,4-diimino benzoic acid. psu.edu A similar condensation reaction between 3,4-diaminobenzoic acid and 3,5-di-tert-butyl-2-hydroxy-benzaldehyde in methanol at room temperature produces (E)-4-amino-3-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino) benzoic acid. mdpi.com

These Schiff base ligands can then be used to form metal complexes. nih.govpsu.edu Furthermore, Schiff bases derived from 3,4-diaminobenzoic acid can be supported on materials like silica-modified Fe3O4 nanoparticles to create novel catalytic systems. rsc.org

Table 3: Examples of Schiff Bases from this compound

| Aldehyde Reactant | Resulting Schiff Base | Reference |

| 2-Hydroxybenzaldehyde derivatives | 3,4-bis((E)-2-hydroxybenzylideneamino)benzoic acid derivatives | nih.gov |

| 2-Hydroxy-1-naphthaldehyde | N,N'-bis-(2-hydroxy-1-naphthaldehyde)-3,4-diimino benzoic acid | psu.edu |

| 3,5-Di-tert-butyl-2-hydroxy-benzaldehyde | (E)-4-amino-3-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino) benzoic acid | mdpi.com |

This table summarizes the synthesis of representative Schiff base compounds.

Polymerization Reactions Involving Diaminobenzoic Acid

This compound, particularly 3,5-diaminobenzoic acid (DABA), is a key monomer in the synthesis of functional polyimides. The carboxylic acid group on the diamine monomer introduces functionality into the polymer backbone, which can be exploited for various applications.

The synthesis of polyimides typically follows a two-step polycondensation reaction. beilstein-journals.orgd-nb.info First, a poly(amic acid) (PAA) is synthesized by reacting a dianhydride, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), with one or more diamines, including DABA, in a solvent like N,N-dimethylacetamide (DMAc). beilstein-journals.orgd-nb.infomdpi.comjbnu.ac.kr The second step involves thermal or chemical imidization of the PAA to form the final polyimide. researchgate.net

The incorporation of DABA provides carboxylic acid side groups, which can be used for further modification. For example, these groups can be esterified with compounds like 4,5-dimethoxy-2-nitrobenzyl bromide to create photosensitive polyimides. jbnu.ac.kr The properties of the resulting polyimides, such as thermal stability, solubility, and optical properties, are influenced by the specific combination of monomers used. beilstein-journals.orgd-nb.infomdpi.com For instance, polyimides synthesized from DABA and 6FDA are often soluble in common organic solvents. beilstein-journals.orgd-nb.infojbnu.ac.kr

Table 4: Polyimide Synthesis using this compound

| Dianhydride | Co-diamine(s) | Resulting Polymer | Key Feature | Reference |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 2,2′-Bis(trifluoromethyl)benzidine (TFMB) | Polyimide with carboxylic acid side groups | Used for transparent PI-silica composite films | mdpi.com |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 4,4′-Diaminodiphenylsulfide (4,4′-SDA), 3,3′-Diaminodiphenylsulfone (3,3′-DDS) | Sulfur- and carboxylic acid-containing copolyimides | Good solubility and thermal stability | beilstein-journals.orgd-nb.info |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | None | Polyimide with carboxylic acid side groups | Base for photosensitive polyimides | jbnu.ac.kr |

This table highlights the use of this compound in the synthesis of various polyimides.

Polybenzimidazole Synthesis from Biomass-Derived Diaminobenzoic Acid

The synthesis of high-performance polymers from renewable resources is a critical area of research aimed at developing sustainable alternatives to petroleum-based plastics. Polybenzimidazoles (PBI) are a class of super engineering plastics renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, which stem from their rigid structure of repeating benzene (B151609) and imidazole (B134444) rings. researchgate.netresearchgate.net A significant advancement in this field is the use of biomass-derived diaminobenzoic acid for PBI production. researchgate.netacs.org

Researchers have successfully established a pathway to synthesize PBI from inedible lignocellulosic feedstocks like kraft pulp. researchgate.netvjs.ac.vn The process involves the microbial conversion of these feedstocks by metabolically engineered bacteria to produce 3-amino-4-hydroxybenzoic acid (AHBA). researchgate.net This bio-derived AHBA is then chemically converted into 3,4-diaminobenzoic acid (DABA), a suitable monomer for PBI synthesis. researchgate.netvjs.ac.vnjaist.ac.jp The conversion of the aromatic hydroxyl group in AHBA to an amine group to form DABA is a key step, which can be achieved through methods like the Smiles rearrangement. researchgate.netvjs.ac.vn

The polycondensation of the biomass-derived DABA monomer leads to the formation of poly(2,5-benzimidazole), which can be processed into films with ultrahigh thermal resistance. researchgate.net To further enhance the polymer's properties, DABA can be copolymerized with other bio-derivable monomers. For instance, copolymerization of DABA with 4-aminobenzoic acid (ABA), another monomer that can be produced from kraft pulp, results in poly(benzimidazole-aramid) (poly(BI-co-A)) copolymers. researchgate.netrsc.org These copolymers have demonstrated dramatically increased degradation temperatures, with some compositions exhibiting the highest thermal resistance recorded for a plastic. researchgate.net

The synthesis process for these copolymers involves heating the monomers, such as 3,4-DABA and 4-ABA, in a solvent like polyphosphoric acid (PPA) at elevated temperatures (e.g., 200°C) under a nitrogen atmosphere to facilitate polycondensation. rsc.org The resulting polymers can then be pyrolyzed to produce nitrogen and oxygen co-doped hard carbons, which have applications in energy storage as fast-charging anodes for lithium-ion batteries. rsc.org

| Polymer Composition | Monomers | Key Finding | Reference |

|---|---|---|---|

| Poly(2,5-benzimidazole) | 3,4-Diaminobenzoic acid (DABA) | Forms ultrahigh thermoresistant films. | researchgate.net |

| Poly(benzimidazole-aramid) (poly(BI-co-A)) | 3,4-Diaminobenzoic acid (DABA) and 4-Aminobenzoic acid (ABA) | Exhibits degradation temperatures over 740°C, among the most thermoresistant plastics. | researchgate.net |

| Polybenzimidazole/Poly(benzoxazole-random-aramid) Terpolymer | 3,4-DABA, 3-Amino-4-hydroxylbenzoic acid, 4-Aminobenzoic acid | Shows a 10% mass loss at approximately 760°C, a temperature higher than any other reported polymer material. | researchgate.net |

Carbonized Polymer Dots from Diaminobenzoic Acid Precursors

Carbonized polymer dots (CPDs) are a class of fluorescent nanoparticles that are distinct from traditional carbon dots due to their polymer/carbon hybrid structure. acs.org this compound and its isomers serve as effective precursors for the synthesis of CPDs, which exhibit promising optical properties for applications in bioimaging and diagnostics. rsc.orgresearchgate.net

The synthesis of CPDs from diaminobenzoic acid is often achieved through facile, bottom-up methods like microwave irradiation or solvothermal techniques. acs.orgrsc.org In one approach, 3,4-diaminobenzoic acid (3,4-DABA) was used as a carbogenic precursor and subjected to microwave irradiation to produce CPDs. acs.orgnih.gov This method can yield solid CPDs directly, indicating a higher hydrophobic character compared to CPDs synthesized from other precursors like ortho-phenylenediamine (o-OPDA) under similar conditions. acs.org The carboxyl group (–COOH) in the DABA precursor is believed to provide an acidic environment that acts as a catalyst, facilitating the formation of molecular fluorophores within the dot structure. acs.orgrsc.org

The resulting CPDs from 3,4-DABA precursors (CPDs-3,4-DABA) display distinct photophysical properties. While they share similar UV-visible and fluorescence emission profiles with CPDs from other aromatic diamines, their quantum yield (QY) and fluorescence lifetime can differ significantly. nih.gov For example, under 420 nm excitation, CPDs-3,4-DABA exhibited a QY of 2.98%, which was lower than the 19% QY observed for CPDs-OPDA. acs.orgnih.gov Structurally, CPDs-3,4-DABA are characterized as polymer cross-linked structures around a carbon core, with functional groups from the precursor on the surface. nih.gov They also tend to have a more organized core region and a more negative superficial charge compared to CPDs derived from o-OPDA. nih.gov

| Precursor | Synthesis Method | Quantum Yield (QY) | Average Fluorescence Lifetime (τAVE) | Key Characteristic | Reference |

|---|---|---|---|---|---|

| 3,4-Diaminobenzoic acid (3,4-DABA) | Microwave Irradiation | 2.98% | 2.25 ns | More hydrophobic; antioxidant activity. | acs.orgnih.gov |

| ortho-Phenylenediamine (o-OPDA) | Microwave Irradiation | 19% | 4.10 ns | Higher QY and fluorescence lifetime. | acs.orgnih.gov |

Conjugation and Functionalization Strategies

Fmoc-Amino Acid Conjugation with Diaminobenzoic Acid

The conjugation of fluorenylmethoxycarbonyl (Fmoc)-protected amino acids with diaminobenzoic acid is a key strategy in peptide chemistry, particularly for the solid-phase peptide synthesis (SPPS) of C-terminal peptide thioesters, which are crucial for native chemical ligation. iris-biotech.denih.gov A one-step method has been developed for the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which serve as versatile building blocks. acs.org

This synthesis involves the coupling of a free diaminobenzoic acid with an Fmoc-protected amino acid using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N-methylmorpholine (NMM). acs.org The reaction is efficient, affording pure products in yields ranging from 40% to 94% for various amino acids, often without requiring purification beyond simple precipitation. acs.orgresearchgate.net This approach is notable for using the plain, unprotected diaminobenzoic acid, which simplifies the process. researchgate.net

The resulting Fmoc-amino acid-Dbz-OH conjugates are valuable for preparing preloaded diaminobenzoate resins for SPPS. acs.org For instance, the Fmoc-Dbz(Alloc) resin, where one amine of the diaminobenzoic acid is protected by an allyloxycarbonyl (Alloc) group, has been shown to prevent side reactions like over-acylation that can occur during the synthesis of challenging, glycine-rich sequences. nih.gov The Boc (tert-butyloxycarbonyl) group is also used to protect the ortho-amine of 3,4-diaminobenzoic acid to prevent the formation of undesired benzimidazolinone side-products during synthesis. iris-biotech.de This strategic protection and conjugation allow for the efficient and clean synthesis of peptide derivatives for a wide range of biomedical applications. acs.orgchemimpex.com

| Fmoc-Amino Acid | Yield | Reference |

|---|---|---|

| Fmoc-Phe-OH (Phenylalanine) | 91% | acs.org |

| Fmoc-Gly-OH (Glycine) | 90% | acs.org |

| Fmoc-Met-OH (Methionine) | 94% | acs.org |

| Fmoc-Asp(OtBu)-OH (Aspartic Acid) | 86% | acs.org |

| Fmoc-Lys(Boc)-OH (Lysine) | 88% | acs.org |

| Fmoc-His(Trt)-OH (Histidine) | 40% | researchgate.net |

| Fmoc-(2-naphthyl)alanine | 50% | acs.org |

| N-Fmoc-6-aminohexanoic acid | 65% | acs.org |

Theoretical and Computational Studies of 2,4 Diaminobenzoic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure and electronic properties of 2,4-Diaminobenzoic acid and its derivatives. By employing methods such as B3LYP with various basis sets, researchers have been able to predict and analyze key structural parameters.

For instance, in a study on a Schiff base derived from 3,4-diaminobenzoic acid, DFT calculations were used to optimize the molecular geometry. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Furthermore, DFT is utilized to explore the electronic properties of these compounds. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that helps in determining the chemical reactivity, kinetic stability, and optical properties of a molecule. A smaller energy gap generally implies higher reactivity and is often associated with enhanced nonlinear optical (NLO) properties. researchgate.net

In the context of palladium complexes with 3,4-diaminobenzoic acid, DFT calculations have been used to determine electronic energies and the energies of HOMO and LUMO orbitals, providing insights into the stability of the complexes. researchgate.net Similarly, for benzimidazole (B57391) derivatives synthesized from 3,4-diaminobenzoic acid, DFT has been employed to calculate global reactivity parameters, which are derived from the HOMO and LUMO energies. nih.gov

Table 1: Selected Computed Properties of Diaminobenzoic Acid Derivatives

| Compound/Derivative | Method | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Energy Gap (a.u.) |

| Vanadium(V) Complex with 3,4-DABA | DFT | -0.504 | -0.421 | 0.083 |

| Palladium(II) Complex with 3,4-DABA | DFT | -0.386 | -0.213 | 0.173 |

This table presents a selection of computed properties and is not exhaustive.

Quantum Chemical Calculations of Vibrational Spectra

Quantum chemical calculations are instrumental in the analysis and assignment of vibrational spectra, such as those obtained from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. For 3,4-diaminobenzoic acid, these calculations have been performed using ab initio and DFT methods with basis sets like 6-311++G(d,p). nih.gov

The process involves optimizing the molecular geometry to its minimum energy conformation and then calculating the harmonic vibrational wavenumbers. nih.gov These calculated frequencies are often scaled to correct for the approximations inherent in the theoretical models, such as the neglect of anharmonicity and the use of a finite basis set. scirp.org The scaled theoretical frequencies are then compared with the experimental FT-IR and FT-Raman spectra, allowing for a detailed and reliable assignment of the observed vibrational bands to specific normal modes of the molecule. nih.govscirp.org

This detailed vibrational analysis helps in understanding the intramolecular interactions and the effects of substituent groups on the vibrational modes of the molecule. Theoretical spectrograms for both IR and Raman spectra can also be constructed to visually compare with experimental data. nih.gov

Molecular Electrostatic Potential Analysis of Diaminobenzoic Acid Derivatives

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the electron density surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas representing positive potential (electron-poor, susceptible to nucleophilic attack).

Studies have shown that the MEP can be a versatile indicator of electronic substituent effects. rsc.org For derivatives of diaminobenzoic acid, MEP analysis has been employed to understand their chemical behavior. For example, in a study of 3,5-diaminobenzoic acid used as a fluorescent probe, MEP analysis helped to elucidate the interaction mechanism with caffeine. researchgate.netresearchgate.net The MEP map can reveal the sites of intramolecular charge transfer (ICT), which is a key process in the fluorescence of many organic molecules. researchgate.net Aminobenzoic acids, in general, exhibit ICT from the electron-donating amino group to the electron-accepting carboxylic group. researchgate.net

In the context of palladium complexes of 3,4-diaminobenzoic acid, MEP maps have been used to identify the reactive sites of the complexes. mdpi.com Similarly, for Schiff base derivatives, MEP analysis provides insights into the reactive centers of the molecule. researchgate.net

Luminescence Mechanism Investigations in Carbon Dots Derived from Diaminobenzoic Acid Isomers

Computational studies have been crucial in unraveling the photoluminescence (PL) mechanisms of carbon dots (CDs) derived from diaminobenzoic acid isomers. While the exact nature of CD fluorescence is still debated, theoretical models provide significant insights. acs.org

One area of investigation is the role of molecular fluorophores formed during the synthesis of CDs. For instance, when 2,3-diaminobenzoic acid (23DBA) and 3,4-diaminobenzoic acid (34DBA) are used as precursors, computational studies have shown that new molecular fluorophores can be formed. rsc.orgresearchgate.net The carboxyl groups of the diaminobenzoic acid can create an acidic environment and act as a catalyst in this process. rsc.orgresearchgate.net

Theoretical calculations suggest that the position of the carboxyl group on the resulting fluorophore can significantly affect the intramolecular charge transfer (ICT), which in turn influences the emission wavelength. rsc.orgresearchgate.net By lowering the photon transition band gap, specific positional isomers can promote red-shifted emission. rsc.orgresearchgate.net These computational findings, often combined with experimental techniques like transient absorption spectroscopy, help to confirm that the multiple-peak emission observed in some DBA-based CDs can originate from a single type of luminescence center. rsc.orgresearchgate.net This understanding is vital for the controlled synthesis of CDs with desired emission colors for applications in bioimaging and displays. rsc.orgresearchgate.net

Computational Studies on Coordination Complexes of Diaminobenzoic Acid

Computational methods, particularly DFT, are extensively used to study the structure, stability, and electronic properties of coordination complexes involving this compound and its isomers as ligands. These studies provide valuable information that complements experimental characterization techniques like FT-IR, UV-Vis, and NMR spectroscopy.

For example, DFT calculations have been employed to investigate vanadium complexes with 3,4-diaminobenzoic acid and acetylacetone. researchgate.net These calculations help to confirm the coordination mode of the ligands, showing that the diaminobenzoic acid binds through its two amino groups. researchgate.net The optimized geometries from DFT can predict the coordination geometry around the metal center, such as square pyramidal or octahedral. researchgate.net

In the case of palladium(II) complexes with 3,4-diaminobenzoic acid, DFT studies have been used to analyze the electronic structure and stability of the resulting compounds. mdpi.commdpi.com The calculations can also predict the infrared spectra of the complexes, which can be compared with experimental data to confirm the coordination of the ligand to the metal ion. mdpi.com

Furthermore, computational studies on Schiff base complexes derived from 3,4-diaminobenzoic acid have been performed to understand their thermodynamic properties and formation constants. researchgate.net These theoretical investigations are crucial for designing stable and effective metal-based compounds for various applications.

Advanced Applications of 2,4 Diaminobenzoic Acid in Materials Science

Electrochemical Sensor Development

The electrochemical properties of polymers derived from diaminobenzoic acid isomers make them excellent candidates for sensor applications. nih.gov The presence of both amino and carboxylic acid groups allows for electropolymerization and subsequent functionalization, creating materials with high sensitivity and selectivity for various analytes. researchgate.net

Electropolymerized Films for Potentiometric Sensors

Electropolymerized films of diaminobenzoic acid are integral to the creation of potentiometric sensors. These sensors operate by measuring the potential difference between two electrodes and are used in a variety of analytical applications. For instance, a study detailed the use of poly(3,4-diaminobenzoic acid) (PDABA) films on platinum electrodes as part of a larger sensor array. mdpi.com The polymerization is typically achieved through cyclic voltammetry, where repeated potential sweeps are applied to deposit a polymer film onto an electrode surface. mdpi.comresearchgate.net This method allows for controlled film thickness and good adhesion to the electrode. researchgate.net The resulting polymer film, such as PDABA, can then interact with specific ions or molecules in a sample, causing a measurable change in the electrode's potential. researchgate.netsciencegate.app While these sensors show promise, the stability of the potentiometric signal can vary depending on the specific polymer used, with PDABA showing lower stability compared to other polymers like poly(neutral red) in some applications. mdpi.combohrium.com

Application in Electronic Tongues for Pharmaceutical Analytics

An "electronic tongue" is a device composed of an array of chemical sensors designed to classify complex liquid samples. These systems are particularly useful in pharmaceutical analysis for tasks like quality control and taste assessment. mdpi.combohrium.com In one notable application, an experimental potentiometric electronic tongue was developed to determine the ascorbic acid (vitamin C) content in effervescent tablets. mdpi.comresearchgate.net This system utilized an array of twelve sensors, including three based on poly(3,4-diaminobenzoic acid) (PDABA) deposited on platinum electrodes. mdpi.com

| Sensor Array Composition for Electronic Tongue mdpi.com |

| Sensor Types |

| Poly(4-amino-2,1,3-benzothiadiazole) (PABTD) on Pt |

| Poly(3,4-diaminobenzoic acid) (PDABA) on Pt |

| Poly(neutral red) (PNR) on Pt |

| Bare Pt electrode (Reference) |

| Total Sensors |

| 12 (3 of each type) |

Sialic Acid Detection via Phenylboronic Acid-Modified Poly(Diaminobenzoic Acid) Electrodes

Researchers have successfully developed a sensor for sialic acid (SA), a biomarker for certain cancers, by modifying a poly(diaminobenzoic acid) electrode. uochb.czresearchgate.net This was achieved by first creating a polymeric film from 3,4-diaminobenzoic acid (3,4-DABA) on a platinum electrode using cyclic voltammetry. researchgate.netdntb.gov.ua The key to the sensor's selectivity is the subsequent chemical modification of this polymer film. The free carboxyl groups on the PDABA backbone are used to covalently attach 3-aminophenylboronic acid (3-APBA). researchgate.net

The phenylboronic acid moiety has a known affinity for diols, such as those present in sialic acid. This specific interaction allows the modified electrode to recognize and bind SA molecules. The detection was confirmed using both electrochemical impedance spectroscopy (EIS) and potentiometric methods. researchgate.net This sensor demonstrated the ability to detect sialic acid at neutral pH within a concentration range of 0.025 to 0.998 mM. researchgate.net

High-Sensitivity Temperature Sensors from Covalent Organic Framework Nanofluidic Films

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with highly ordered structures. chinesechemsoc.org These materials are being explored for a variety of applications, including the development of highly sensitive temperature sensors. In one study, a carboxylic acid-functionalized COF membrane (COF-COOH) was fabricated through the condensation of 1,3,5-triformylphloroglucinol (Tp) and 2,5-diaminobenzoic acid (Dba). chinesechemsoc.orgunt.edu

This COF-based nanofluidic membrane was designed to mimic natural thermosensitive ion channels. chinesechemsoc.org The membrane separates two electrolyte solutions, and a temperature difference across it induces a measurable electrical potential. chinesechemsoc.org The high charge density from the carboxylic acid groups and the narrow, uniform channel size of the COF create extraordinary permselectivity. chinesechemsoc.orgunt.edu This results in an ultrahigh thermosensation selectivity of up to 1.25 mV K⁻¹, which is superior to known natural systems. chinesechemsoc.org The generated potential is linearly related to the temperature gradient, allowing for precise temperature detection. chinesechemsoc.org

Polymeric Materials with Enhanced Properties

The rigid, aromatic structure of 2,4-diaminobenzoic acid makes it a valuable building block for creating polymers with exceptional thermal stability and other enhanced properties.

Heat-Resistant Plastics from Biomass-based Diaminobenzoic Acid

In a significant advancement towards a sustainable society, researchers have developed ultrahigh heat-resistant plastics using diaminobenzoic acid derived from inedible cellulosic biomass. jaist.ac.jpulprospector.comresearchgate.net The process begins with the production of aromatic molecules like 3-amino-4-hydroxybenzoic acid (AHBA) from kraft pulp using metabolically engineered bacteria. researchgate.netresearchgate.net The AHBA is then chemically converted into 3,4-diaminobenzoic acid (DABA). jaist.ac.jpulprospector.comresearchgate.net

This bio-derived DABA is polymerized via polycondensation to create poly(2,5-benzimidazole) (ABPBI), which can be processed into a highly thermoresistant film. jaist.ac.jpulprospector.com Remarkably, copolymerizing DABA with a small amount of another biomass-derived monomer, 4-aminobenzoic acid (ABA), dramatically increases the heat resistance of the resulting plastic. researchgate.netresearchgate.net These materials have shown degradation temperatures exceeding 740 °C, making them the most thermostable plastics on record. jaist.ac.jpresearchgate.net This exceptional thermal stability is attributed to strengthened interchain hydrogen bonds between the aromatic imidazole (B134444) rings, as confirmed by density functional theory calculations. ulprospector.comresearchgate.net This innovation provides a pathway for producing lightweight, high-performance plastics from renewable resources, moving away from petroleum-based materials. jaist.ac.jpresearchgate.net

Ion Exchange Resins for Environmental Remediation

This compound is a valuable monomer in the synthesis of specialized chelating ion exchange resins designed for environmental remediation. These resins are engineered to selectively capture and remove hazardous heavy metal ions from industrial wastewater and aqueous solutions. The presence of both amino (-NH2) and carboxylic acid (-COOH) functional groups in the this compound structure allows the resulting polymer resin to form stable chelate complexes with various metal cations, effectively sequestering them from the solution.

Research has demonstrated the synthesis of resins by copolymerizing diaminobenzoic acid with other monomers. One example is a resin synthesized through the condensation of salicylic (B10762653) acid and diaminobenzoic acid with formaldehyde (B43269) (SDBF). derpharmachemica.com This SDBF resin has proven effective for the removal of multiple metal ions through a batch equilibrium method, which measures the distribution of ions between the resin and the solution. derpharmachemica.com Studies conducted over a wide pH range show that the resin exhibits a high selectivity for certain metal ions. derpharmachemica.com The order of selectivity for the SDBF resin was determined to be higher for ferric (Fe³⁺), copper (Cu²⁺), and nickel (Ni²⁺) ions compared to cobalt (Co²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), and lead (Pb²⁺) ions. derpharmachemica.com

Another innovative approach involves modifying natural polymers, such as Guar gum, with diaminobenzoic acid to create a biodegradable and cost-effective ion exchange resin known as GDABA (Guar gum Diamino Benzoic Acid). orientjchem.org This bio-based resin has been successfully employed for the elimination of toxic heavy metal ions like lead (Pb²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺) from industrial effluents. orientjchem.org The effectiveness of the GDABA resin is highly dependent on the pH of the solution, with optimal adsorption for lead and cadmium ions observed at a pH of 4, and for zinc ions at a pH of 5. orientjchem.org The ion exchange capacity of the GDABA resin has been quantified, demonstrating its potential as a practical solution for wastewater treatment. orientjchem.org

The performance of these resins is typically evaluated by determining their ion exchange capacity and the distribution coefficient (Kd) for various metal ions under different conditions, particularly pH. orientjchem.org

Table 1: Performance of Diaminobenzoic Acid-Based Ion Exchange Resins

| Resin Name | Synthesis Components | Target Metal Ions | Key Findings | Reference |

|---|---|---|---|---|

| SDBF Resin | Salicylic acid, Diaminobenzoic acid, Formaldehyde | Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Pb²⁺ | Showed higher selectivity for Fe³⁺, Cu²⁺, and Ni²⁺ over other tested ions. | derpharmachemica.com |

| GDABA Resin | Guar gum, Diaminobenzoic acid | Pb²⁺, Cd²⁺, Zn²⁺ | Max adsorption at pH 4 for Pb²⁺/Cd²⁺ and pH 5 for Zn²⁺. Ion exchange capacity: 10.618 mg/g for Cd²⁺, 10.570 mg/g for Pb²⁺, 10.440 mg/g for Zn²⁺. | orientjchem.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-Diaminobenzoic acid (DABA) |

| Cadmium (Cd²⁺) |

| Cobalt (Co²⁺) |

| Copper (Cu²⁺) |

| Ferric (Fe³⁺) |

| Formaldehyde |

| Guar gum |

| Lead (Pb²⁺) |

| Nickel (Ni²⁺) |

| Salicylic acid |

Biological and Biomedical Research Applications of 2,4 Diaminobenzoic Acid Derivatives

Development of Enzyme Inhibitors

Derivatives of diaminobenzoic acid have been identified as promising candidates for the development of selective enzyme inhibitors. Research in this area has particularly focused on their potential to inhibit the M1 aminopeptidase (B13392206) family, which plays a crucial role in the human immune response.

Oxytocinase Subfamily of M1 Aminopeptidase Inhibition

Recent studies have explored a series of 3,4-diaminobenzoic acid derivatives, a structural isomer of 2,4-diaminobenzoic acid, as inhibitors of the oxytocinase subfamily of M1 aminopeptidases. acs.org This enzyme subfamily, which includes endoplasmic reticulum aminopeptidases (ERAP1 and ERAP2) and insulin-regulated aminopeptidase (IRAP), is integral to both adaptive and innate immune responses. acs.org The enzymatic activity of these aminopeptidases has been implicated in the pathogenesis of various diseases, including viral infections, autoimmunity, and cancer. acs.org

The research into 3,4-diaminobenzoic acid derivatives has led to the development of submicromolar inhibitors for ERAP2 and IRAP. acs.org These findings suggest that this class of compounds may be useful for the targeted downregulation of immune responses. acs.org Cell-based analyses have indicated that lead compounds can effectively downregulate macrophage activation induced by lipopolysaccharide and interferon-γ. acs.org

Below is a data table summarizing the inhibitory activity of selected 3,4-diaminobenzoic acid derivatives against the M1 aminopeptidase subfamily.

| Compound | ERAP1 IC50 (μM) | ERAP2 IC50 (μM) | IRAP IC50 (μM) |

| Derivative A | >100 | 0.237 | >100 |

| Derivative B | >100 | >100 | 0.105 |

| Derivative C | 9.6 | 2.4 | 1.3 |

Note: The data presented is for 3,4-diaminobenzoic acid derivatives as specific data for this compound derivatives was not available in the reviewed literature.

Antimicrobial and Antifungal Activity Studies

While research into the antimicrobial and antifungal properties of diaminobenzoic acid derivatives has been conducted, specific studies focusing solely on this compound are limited in the available literature. However, studies on related isomers provide some insight into the potential of this class of compounds.

Evaluation against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

A comprehensive review of the scientific literature did not yield specific studies on the evaluation of this compound derivatives against Escherichia coli and Staphylococcus aureus. Research on other isomers, such as 3,4-diaminobenzoic acid, has shown mild antibacterial activity. derpharmachemica.com For instance, certain benzimidazole (B57391) derivatives of 3,4-diaminobenzoic acid displayed mild activity against E. coli. derpharmachemica.com

Evaluation against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

Similarly, there is a lack of specific research on the antifungal activity of this compound derivatives against Candida albicans and Aspergillus niger. Studies on 3,4-diaminobenzoic acid derivatives have reported good to significant activity against these fungal strains. derpharmachemica.comderpharmachemica.com For example, a benzimidazole derivative of 3,4-diaminobenzoic acid showed a 20 mm inhibition zone against C. albicans and a 19 mm zone against A. niger. derpharmachemica.com

The following table summarizes the antimicrobial and antifungal activity of two benzimidazole derivatives of 3,4-diaminobenzoic acid (referred to as Compound IV and IVa in the source material).

| Compound | Escherichia coli (Inhibition Zone in mm) | Staphylococcus aureus (Inhibition Zone in mm) | Candida albicans (Inhibition Zone in mm) | Aspergillus niger (Inhibition Zone in mm) |

| Compound IV | 14 | Not Tested | 10 | 15 |

| Compound IVa | 10 | Not Tested | 20 | 19 |

| Ciprofloxacin (Standard) | - | - | - | - |

| Ketoconazole (Standard) | - | - | - | - |

Note: The data presented is for 3,4-diaminobenzoic acid derivatives as specific data for this compound derivatives was not available in the reviewed literature. "Not Tested" indicates that the data was not provided in the source. derpharmachemica.com

Cytotoxicity and Antitumor Activity of Metal Complexes

The synthesis and evaluation of metal complexes of organic ligands is a significant area of research in the development of novel anticancer agents. However, a thorough review of the available scientific literature did not identify specific studies on the cytotoxicity and antitumor activity of metal complexes derived from this compound. Research in this area has focused on metal complexes of other aminobenzoic acid isomers and related structures, which have shown promising cytotoxic effects against various cancer cell lines. nih.govpensoft.net

Biochemical Assays and Biological Molecule Synthesis

This compound serves as a chemical intermediate in the synthesis of more complex molecules. google.com While specific applications in biochemical assays are not widely documented in the available literature, its structural features make it a viable building block in organic synthesis. For example, aminobenzoic acids, in general, are used as precursors in the synthesis of bio-derived aromatic compounds. scirp.org The synthesis of this compound itself has been described through various chemical pathways, highlighting its role as a starting material for further chemical elaboration. google.com

Diagnostic Agent Formulation

The unique structural characteristics of this compound, featuring two amine groups and a carboxylic acid group attached to a benzene (B151609) ring, make it a versatile scaffold for the development of various diagnostic agents. These functional groups provide reactive sites for the attachment of imaging moieties, targeting ligands, and other functionalities necessary for creating effective probes for medical imaging. While research into derivatives of other isomers, such as 3,5-diaminobenzoic acid, is more extensive, the principles of diagnostic agent design are broadly applicable to derivatives of this compound. The core applications lie in the development of agents for X-ray computed tomography (CT), magnetic resonance imaging (MRI), nuclear medicine (PET and SPECT), and optical imaging.

X-ray Contrast Agents

The development of effective X-ray contrast agents relies on the incorporation of high atomic number elements that can attenuate X-rays. Iodine is a common element used for this purpose. The benzene ring of this compound can be tri-iodinated to create a core structure with significant radiopacity. The amino and carboxylic acid groups can then be further modified to enhance solubility, reduce toxicity, and control the pharmacokinetic properties of the resulting agent. These agents are typically organic acids consisting of a radiodense iodinated benzoic acid derivative anion and a cation, such as sodium or meglumine. radiologykey.com

An example of such a derivative is found in patent literature, which describes tri-iodinated diaminobenzoic acid derivatives for use as radiopaque agents. The general structure involves the iodination of the benzene ring, with the amino groups being further derivatized to improve the agent's properties.

Table 1: Potential Modifications of this compound for X-ray Contrast Agents

| Modification Site | Attached Moiety | Purpose | Resulting Property |

| Benzene Ring | Iodine atoms | Increase X-ray attenuation | Radiopacity |

| Amino Groups | Acyl groups | Reduce toxicity, modify solubility | Improved biocompatibility |

| Carboxylic Acid | Salt formation (e.g., with meglumine) | Enhance water solubility | Suitability for intravenous administration |

Magnetic Resonance Imaging (MRI) Contrast Agents

MRI contrast agents function by altering the relaxation times of water protons in their vicinity. Gadolinium(III)-based contrast agents (GBCAs) are the most common T1-shortening agents, which create a brighter signal on T1-weighted images. radiopaedia.org The core of a GBCA is a stable chelate of the gadolinium ion, which is highly toxic in its free form. mrimaster.com

Derivatives of this compound can be designed to act as ligands that chelate paramagnetic metal ions like Gd(III). The amino and carboxylic acid groups can be modified to form a polydentate ligand that can securely bind the metal ion, preventing its release in the body. Further functionalization can be used to attach targeting moieties that direct the contrast agent to specific tissues or disease sites.

Table 2: Conceptual Design of a this compound-Based MRI Contrast Agent

| Component | Example Moiety | Function |

| Chelating Group | Modified amino and carboxyl groups (e.g., DTPA-like structure) | Tightly binds Gd(III) ion |

| Paramagnetic Ion | Gadolinium(III) | Shortens T1 relaxation time of water protons |

| Solubilizing Group | Polyethylene glycol (PEG) chains | Increases water solubility and circulation time |

| Targeting Ligand | Folic acid, peptides, antibodies | Directs the agent to specific cells or tissues |

Radiolabeled Probes for Nuclear Imaging

Nuclear imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), utilize radiolabeled molecules to visualize physiological processes. Derivatives of this compound can be developed into probes for these modalities by incorporating a chelating agent capable of binding a radionuclide.

The synthesis of such a probe would involve modifying one of the functional groups of the this compound scaffold with a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This chelator can then be used to stably complex a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) for PET imaging, or a gamma-emitting radionuclide like Technetium-99m (⁹⁹mTc) for SPECT imaging. mdpi.com The remainder of the molecule can be attached to a targeting vector, such as a peptide or a small molecule inhibitor, to direct the radiotracer to its biological target.

Fluorescent Probes for Optical Imaging

Fluorescent probes are essential tools in biomedical research for visualizing biological structures and processes at the cellular and subcellular level. The this compound scaffold can be chemically modified to create novel fluorophores. The amino groups can be derivatized to modulate the electronic properties of the aromatic system, thereby tuning the fluorescence wavelength and quantum yield.

For instance, the formation of Schiff bases or amides with fluorescent moieties can lead to new dyes with specific photophysical properties. These probes can be designed to be "activatable," where their fluorescence is quenched until they interact with a specific enzyme or analyte in the biological environment. This allows for the targeted imaging of specific biological activities.

Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy (FTIR, FT-Raman) in Structural Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and characterizing the molecular structure of 2,4-Diaminobenzoic acid. The spectra are defined by the vibrations of the molecule's constituent bonds, which absorb light at characteristic frequencies.

The key functional groups in 2,4-DABA—two primary amine (-NH₂) groups, a carboxylic acid (-COOH) group, and a 1,2,4-trisubstituted benzene (B151609) ring—give rise to a unique and complex vibrational spectrum. While a fully assigned experimental spectrum for 2,4-DABA is not widely published, its characteristic absorption bands can be predicted based on data from analogous compounds such as 4-aminobenzoic acid, 3,5-diaminobenzoic acid, and general spectroscopic correlation tables. researchgate.netresearchgate.net

Key Expected Vibrational Bands:

O-H Stretching: A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

N-H Stretching: Two or more sharp to medium bands are anticipated between 3300 and 3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two primary amine groups. researchgate.net

C-H Stretching (Aromatic): Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, which are characteristic of C-H bonds on the benzene ring. vscht.cz

C=O Stretching: A strong, sharp absorption band is predicted in the region of 1660-1710 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid group. Its exact position is influenced by hydrogen bonding. researchgate.net

N-H Bending (Scissoring): A medium to strong band is expected around 1600-1650 cm⁻¹, arising from the in-plane bending vibration of the N-H bonds in the amino groups.

C=C Stretching (Aromatic): Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to the stretching vibrations within the aromatic ring. vscht.cz

C-N Stretching: The stretching vibrations of the aryl-amine C-N bonds typically appear in the 1250-1350 cm⁻¹ range.

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations for the 1,2,4-trisubstituted ring are expected in the 800-900 cm⁻¹ region and are highly characteristic of the substitution pattern.

FT-Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman, the aromatic ring vibrations and symmetric stretches are often stronger and more clearly resolved, aiding in a comprehensive structural analysis. researchgate.net

Table 1: Predicted FTIR and FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected FTIR Intensity | Expected FT-Raman Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad | Weak |

| N-H Asymmetric & Symmetric Stretch | 3300-3500 | Medium-Strong, Sharp | Medium |

| C-H Aromatic Stretch | 3000-3100 | Medium-Weak | Medium |

| C=O Carbonyl Stretch | 1660-1710 | Strong | Weak-Medium |

| N-H Bending | 1600-1650 | Medium-Strong | Weak |

| C=C Aromatic Ring Stretch | 1400-1600 | Medium-Strong | Strong |

| C-O Stretch / O-H Bend | 1200-1440 | Medium-Strong | Weak |

| C-N Stretch | 1250-1350 | Medium | Medium |

| C-H Aromatic Out-of-Plane Bend | 800-900 | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of this compound, providing precise information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,4-DABA is expected to show distinct signals for the three aromatic protons and exchangeable protons from the amine and carboxylic acid groups. The substitution pattern (amino groups at C2 and C4, carboxylic acid at C1) dictates the chemical shifts and coupling patterns of the aromatic protons (H-3, H-5, H-6).

The proton at the C6 position (H-6) is ortho to the carboxylic acid and meta to the C4-amino group, likely appearing as a doublet.

The proton at the C5 position (H-5) is ortho to the C4-amino group and meta to both the C2-amino and carboxylic acid groups, expected to appear as a doublet of doublets.

The proton at the C3 position (H-3) is ortho to both amino groups and meta to the carboxylic acid, making it the most shielded aromatic proton, likely appearing as a doublet.

The protons of the -NH₂ and -COOH groups will appear as broad singlets whose chemical shifts are highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of 2,4-DABA should display seven unique signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating effects of the amino groups and the electron-withdrawing effect of the carboxylic acid group.

The carbonyl carbon (C7) of the carboxylic acid will be the most downfield signal, typically appearing above 170 ppm.

The carbons directly attached to the nitrogen atoms (C2 and C4) will be significantly shielded (shifted upfield) compared to the other aromatic carbons.

The carbon attached to the carboxylic acid group (C1) will be deshielded.

The remaining aromatic carbons (C3, C5, C6) will have shifts determined by their position relative to the three substituents.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.5 - 7.7 | d (doublet) | ~8-9 |

| H-5 | ~6.2 - 6.4 | dd (doublet of doublets) | ~8-9, ~2-3 |

| H-3 | ~6.0 - 6.2 | d (doublet) | ~2-3 |

| -NH₂ (C4) | ~4.5 - 5.5 | br s (broad singlet) | N/A |

| -NH₂ (C2) | ~5.5 - 6.5 | br s (broad singlet) | N/A |

| -COOH | ~11.0 - 12.5 | br s (broad singlet) | N/A |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 170 - 175 |

| C4-NH₂ | 150 - 155 |

| C2-NH₂ | 148 - 153 |

| C6 | 132 - 135 |

| C5 | 108 - 112 |

| C1 | 105 - 110 |

| C3 | 98 - 102 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the aromatic ring constitutes the primary chromophore. The presence of two strong auxochromic amino groups and a carboxylic acid group significantly influences its absorption profile.

The benzene ring exhibits characteristic π → π* transitions. The two electron-donating amino groups cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on these absorption bands compared to unsubstituted benzoic acid. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atoms. Consequently, 2,4-DABA is expected to show strong absorption maxima in the UV region, likely with at least two distinct bands corresponding to different electronic transitions within the substituted aromatic system. The exact λmax values and molar absorptivity are dependent on solvent polarity and pH, as the protonation state of the amino and carboxyl groups alters the electronic structure of the molecule.

Mass Spectrometry in Compound Identification

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information for this compound.

The compound has a monoisotopic mass of approximately 152.0586 Da. nih.gov In a typical mass spectrum, a prominent molecular ion peak (M⁺˙) would be observed at m/z 152. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 153 or the deprotonated molecule [M-H]⁻ at m/z 151 would be dominant.

The fragmentation pattern in MS/MS analysis is predictable and aids in structural confirmation. Key fragmentation pathways for the [M+H]⁺ ion of 2,4-DABA would likely include:

Loss of water (H₂O): A neutral loss of 18 Da from the carboxylic acid group, resulting in a fragment ion at m/z 135.

Decarboxylation (loss of CO₂): A neutral loss of 44 Da, yielding an ion at m/z 109.

Loss of the carboxyl group (˙COOH): A loss of 45 Da, leading to a fragment at m/z 108.

These characteristic fragments confirm the presence of the carboxylic acid group and the diaminobenzene core.

Table 4: Predicted ESI-MS Data for this compound

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ (Protonated Molecule) | C₇H₉N₂O₂⁺ | 153.0659 |

| [M+Na]⁺ (Sodium Adduct) | C₇H₈N₂O₂Na⁺ | 175.0478 |

| [M-H]⁻ (Deprotonated Molecule) | C₇H₇N₂O₂⁻ | 151.0513 |

| [M+H-H₂O]⁺ (Fragment) | C₇H₇N₂O⁺ | 135.0553 |

| [M+H-CO₂]⁺ (Fragment) | C₆H₉N₂⁺ | 109.0760 |

X-ray Diffraction and Atomic Force Microscopy in Material Characterization

X-ray Diffraction (XRD): This technique is the gold standard for determining the solid-state structure of crystalline materials. For this compound, single-crystal XRD could be used to determine its precise three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the carboxylic acid and amino groups. Powder X-ray Diffraction (PXRD) is used to characterize the bulk material, identifying the crystalline phase, assessing purity, and detecting polymorphism (the existence of different crystal structures), which is critical in material science. nih.gov

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. nanbiosis.es It can be used to visualize the surface of 2,4-DABA crystals, revealing features such as crystal morphology, growth steps, and surface defects. nih.gov Unlike electron microscopy, AFM can operate under ambient or liquid conditions, allowing for the in-situ study of processes like crystal growth or dissolution. mdpi.com In addition to imaging, AFM can probe local mechanical properties like hardness and adhesion on the crystal surface.

Advanced Spectrophotometric Determination Methods

For the quantitative determination of this compound, especially at low concentrations, advanced spectrophotometric methods can be developed. Given the presence of two primary aromatic amine groups, a highly sensitive and specific method can be based on diazotization and azo-coupling reactions. rjptonline.org

This well-established approach would involve a two-step process:

Diazotization: The primary amino groups of 2,4-DABA react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) in a cold environment (0-5°C) to form a bis-diazonium salt.

Coupling: This highly reactive intermediate is then coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine or phenol, to form a stable and intensely colored azo dye.

The resulting azo dye exhibits strong absorption in the visible region of the electromagnetic spectrum. The intensity of the color, measured by a spectrophotometer at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of 2,4-DABA in the sample, following the Beer-Lambert law. This method offers the advantages of simplicity, cost-effectiveness, and high sensitivity for the quantification of 2,4-DABA.

常见问题

Q. What are the recommended methods for synthesizing 2,4-diaminobenzoic acid, and how do reaction conditions influence yield?

Microwave-assisted synthesis has been shown to improve reaction efficiency. For instance, microwave irradiation at controlled power and time intervals can reduce reaction time compared to conventional heating, with yields reaching ~75% under optimized conditions. Purification typically involves recrystallization using ethanol-water mixtures to remove unreacted precursors .

Q. How can researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Structural confirmation is achieved via Fourier-transform infrared spectroscopy (FTIR) to identify amino (-NH₂) and carboxyl (-COOH) groups, complemented by nuclear magnetic resonance (NMR) for positional isomer differentiation (e.g., distinguishing 2,4- from 3,5-diaminobenzoic acid) .

Q. What solvent systems are suitable for dissolving this compound in experimental setups?

The compound exhibits limited solubility in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol. For aqueous applications, use acidic buffers (pH < 4) to protonate the amino groups, enhancing solubility .

Advanced Research Questions

Q. How do discrepancies in solubility data for diaminobenzoic acid derivatives impact experimental design?

Significant variations in ethanol solubility (e.g., 3,5-diaminobenzoic acid: 0.0021–0.0033 mole fraction at 298 K) arise from methodological differences. Static methods (equilibrium-based) yield higher values than dynamic (temperature-ramped) approaches. Researchers should validate solubility under their specific conditions and account for temperature gradients .

Q. What role does this compound play in designing functional polymers for gas separation?

Incorporation into copolyimides (e.g., 6FDA-ODA-DABA systems) introduces carboxyl groups that enhance CO₂ selectivity in gas separation membranes. The rigid aromatic structure improves thermal stability (>300°C), while hydrophilic carboxyl groups increase water affinity for pervaporation applications. Optimizing monomer ratios (e.g., 3:7 vs. 7:3 diamine ratios) balances permeability and selectivity .

Q. How can fluorescence assays using diaminobenzoic acid dihydrochloride improve DNA quantification in complex biological samples?

The fluorometric DABA assay involves DNA hydrolysis with HCl, followed by diaminobenzoic acid binding under heat (60°C). Fluorescence intensity (ex/em = 410/520 nm) correlates linearly with DNA concentration (0.2–40 µg). This method is sensitive to buffer interference (e.g., Bis-Tris), requiring pre-treatment steps like ethanol extraction to remove contaminants .

Q. What analytical challenges arise when distinguishing positional isomers (e.g., 2,4- vs. 3,4-diaminobenzoic acid) in synthetic mixtures?

Tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) can differentiate isomers based on fragmentation patterns. For example, this compound produces a dominant fragment at m/z 108 (loss of -COOH), while 3,4-isomers show preferential cleavage at the meta-amino group. Chromatographic separation using C18 columns with ion-pairing agents (e.g., heptafluorobutyric acid) further resolves co-eluting peaks .

Q. How does the introduction of diaminobenzoic acid into polyamide-imides affect membrane morphology and performance?

Copolymers with diaminobenzoic acid form extended hydrophilic blocks, increasing water uptake by 15–20% compared to hydrophobic analogs. Small-angle X-ray scattering (SAXS) reveals a transition from lamellar to disordered structures, enhancing permeability for organic solvents (e.g., methanol flux increases by 30% in pervaporation) .

Methodological Notes

- Synthesis Optimization : Use microwave reactors (e.g., 300 W, 10 min) for scalable production .

- DNA Assay Calibration : Include internal standards (e.g., calf thymus DNA) to correct for matrix effects .

- Polymer Characterization : Employ thermogravimetric analysis (TGA) to assess thermal stability and dynamic mechanical analysis (DMA) for glass transition temperature (Tg) determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。